Methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester, also known as 2-(tert-butylamino)ethyl methacrylate , is an organic compound with the chemical formula C₁₁H₁₉NO₄ . It belongs to the family of carboxylic acid esters. This colorless, viscous liquid has an acrid and unpleasant odor. It is soluble in warm water and miscible with most organic solvents .

Synthesis Analysis

- Green Routes : Decarboxylation of itaconic acid, citraconic acid, and mesaconic acids can also yield methacrylic acid .

Molecular Structure Analysis

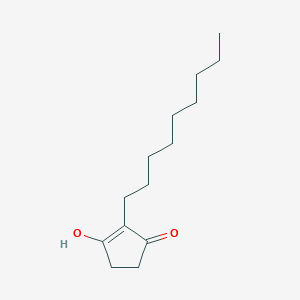

The molecular structure of methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester consists of a methacrylic acid group (CH₂=C(CH₃)CO₂H) with a tert-butylamino ethyl ester side chain. The ester group provides reactivity and solubility in various solvents .

Chemical Reactions Analysis

Methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester can undergo polymerization to generate a polymer with pendant amine functionality. The protecting group, BOC (tert-butoxycarbonyl), is usually removed with acid . Additionally, this compound has been used in the fabrication of carboxylic functionalized poly(methacrylic acid 2-(tert-butylamino)ethyl ester)-coated mesoporous silica nanoparticles for efficient removal of hazardous dyes from wastewater .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Water Treatment

Methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester has been used in the fabrication of carboxylic functionalized poly(methacrylic acid 2-(tert-butylamino)ethyl ester)-coated mesoporous silica nanoparticles . These nanoparticles have been applied for removing ionic dyes from polluted water . The presence of carboxylic acid groups on the adsorbent material significantly contributes to its efficacy in dye removal by enhancing adsorption capacity, enabling selective adsorption, pH-dependent behavior, chelation, or complexation, and providing stability for repeated usage .

Dye Adsorption

The anionic polymer brushes enabled the adsorption of methylene blue (MB) and tetraethylrhodamine (TER) at optimum pH value of 3 . The results also indicated that the nanoparticles possessed significant adsorption capacity (263.4 and 212.9 mg g 1 for MB and TER, respectively) and fast adsorption rate (within 15 min), which can be explained by the abundance of adsorptive polymer brushes and the small size of the nanoparticles .

Removal of Paracetamol and Chlorophenoxy Herbicides

Poly methacrylic acid 2-(tert-butylamino)ethyl ester brushes grafted onto mesoporous silica nanoparticles surface have been employed to remove paracetamol and chlorophenoxy herbicides from polluted water .

Wirkmechanismus

Target of Action

The primary target of Methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester is ionic dyes present in wastewater . These dyes are released during various industrial processes and pose a significant environmental concern due to their toxicity and poor biodegradability .

Mode of Action

Methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester interacts with its targets through adsorption . The compound is used to grow polymer brushes with high-density functional groups via surface-initiated atom transfer radical polymerization (SI-ATRP), which significantly enhances their ability to absorb dyes . The presence of carboxylic acid groups on the adsorbent material contributes to its efficacy in dye removal by enhancing adsorption capacity, enabling selective adsorption, pH-dependent behavior, chelation, or complexation, and providing stability for repeated usage .

Pharmacokinetics

The compound’s rapid adsorption rate (within 15 minutes) and significant adsorption capacity suggest efficient absorption and distribution .

Result of Action

The result of the action of Methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester is the efficient removal of hazardous dyes from wastewater . The compound enables the adsorption of methylene blue (MB) and tetraethylrhodamine (TER) at an optimum pH value of 3 . It possesses significant adsorption capacity (263.4 and 212.9 mg g-1 for MB and TER, respectively) and a fast adsorption rate .

Action Environment

The action of Methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester is influenced by environmental factors such as pH. The compound shows optimal dye adsorption at a pH value of 3 . Additionally, the compound’s stability for repeated usage suggests it maintains its efficacy under various environmental conditions .

Safety and Hazards

Zukünftige Richtungen

Research on methacrylic acid derivatives continues to explore their applications in materials science, polymer chemistry, and environmental remediation. Further investigations may focus on optimizing synthesis methods, improving adsorption properties, and developing sustainable processes for wastewater treatment .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester involves the reaction of Methacrylic acid with 2-aminoethyl tert-butyl carbonate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of Methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester.", "Starting Materials": [ "Methacrylic acid", "2-aminoethyl tert-butyl carbonate", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)" ], "Reaction": [ "Step 1: Dissolve Methacrylic acid and 2-aminoethyl tert-butyl carbonate in a suitable solvent such as dichloromethane.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for several hours.", "Step 4: Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "Step 5: Concentrate the filtrate under reduced pressure to obtain Methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester as a colorless oil." ] } | |

CAS-Nummer |

89743-52-2 |

Produktname |

Methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester |

Molekularformel |

C11H19NO4 |

Molekulargewicht |

229.27 g/mol |

IUPAC-Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C11H19NO4/c1-8(2)9(13)15-7-6-12-10(14)16-11(3,4)5/h1,6-7H2,2-5H3,(H,12,14) |

InChI-Schlüssel |

HZWCSJMONGVKJV-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)OCCNC(=O)OC(C)(C)C |

Kanonische SMILES |

CC(=C)C(=O)OCCNC(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-imidazo[1,2-B]pyridazine-3-methanamine](/img/structure/B1625286.png)